molecular formula C17H22ClN3O4 B2859503 Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate CAS No. 955237-82-8

Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate

Cat. No.: B2859503
CAS No.: 955237-82-8
M. Wt: 367.83
InChI Key: SHKYCZVRZXKWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a urea, and a pyrrolidinone ring. The presence of a 4-chlorophenyl group suggests that it might have some bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-chlorophenyl group would likely be planar due to the aromaticity of the phenyl ring, while the pyrrolidinone ring would introduce some three-dimensionality to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea and ester groups might make it more soluble in polar solvents .

Scientific Research Applications

Polymorphism Studies

Polymorphic forms of related compounds have been characterized using advanced spectroscopic and diffractometric techniques, highlighting challenges in analytical and physical characterization due to their similar spectra and diffraction patterns. This research underlines the importance of detailed structural analysis in understanding the properties of pharmaceutical compounds, potentially impacting their stability, formulation, and bioavailability (Vogt et al., 2013).

Novel Synthesis Approaches

Studies have demonstrated the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, showcasing innovative one-pot synthesis techniques. These methodologies could be applied to synthesize a variety of chemical structures, including the one , for potential use in pharmaceuticals and materials science (Latif et al., 2003).

Laser Active Complexes

Research on laser active cyanopyrromethene–BF2 complexes presents another area where similar compounds are utilized. Such studies could inform the development of novel photonic materials and optical applications, highlighting the compound's potential in contributing to advances in laser technology and materials science (Sathyamoorthi et al., 1994).

Biological Activity Studies

The compound's structure shares similarities with molecules studied for their biological activity, including potential inhibitory effects on plant growth and agricultural pests. These studies could guide the exploration of the compound's bioactive potential, possibly leading to the development of new agrochemicals or therapeutic agents (Wang et al., 2010).

Crystal Structure Analysis

Crystal structure analysis of compounds with similar structures has been conducted to better understand their molecular arrangements and interactions. This research is crucial for drug design and material science, providing insights into how slight modifications in chemical structure can significantly alter physical and chemical properties (Hu Yang, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it’s designed to interact with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, it would likely need to undergo further testing to determine its properties and potential applications .

Properties

IUPAC Name

ethyl 3-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4/c1-2-25-16(23)7-8-19-17(24)20-10-12-9-15(22)21(11-12)14-5-3-13(18)4-6-14/h3-6,12H,2,7-11H2,1H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKYCZVRZXKWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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